2-[(5-Bromo-4-methyl-2-pyridinyl)(methyl)amino]-1-ethanol
Description
Properties
IUPAC Name |
2-[(5-bromo-4-methylpyridin-2-yl)-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-7-5-9(11-6-8(7)10)12(2)3-4-13/h5-6,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKKMCXRUDTQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyridinyl Core with Bromine and Methyl Substituents
A key intermediate in the synthesis is 5-bromo-4-methyl-2-pyridinyl derivatives. The bromine and methyl substituents are introduced via selective bromination and methylation of the pyridine ring or through cross-coupling reactions starting from appropriately substituted precursors.
Amination and Side Chain Introduction
The amino group linked to the 1-ethanol moiety is introduced by nucleophilic substitution or reductive amination techniques. Methylation of the amino group can be achieved using methylating agents such as methyl iodide or formaldehyde with reducing agents.
Representative Synthetic Route (Based on Patent CN110746345B and Related Literature)
Although the patent CN110746345B primarily focuses on the synthesis of 2-(2-amino-5-bromo-benzoyl)pyridine, the methodology provides insights applicable to the preparation of related bromopyridinyl compounds. The key steps adapted for 2-[(5-Bromo-4-methyl-2-pyridinyl)(methyl)amino]-1-ethanol are:
| Step | Reaction Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Protection of phenol group using MEMCl (2-methoxyethoxymethyl chloride) | Aprotic solvent (e.g., dichloromethane), 25°C, 6 hours | ~99 | High selectivity and yield |
| 2 | Formation of boronic acid intermediate via reaction with trimethyl borate and magnesium catalyst | THF solvent, reflux 60-80°C, 15-24 hours | ~73 | Catalyst: magnesium chips |
| 3 | Suzuki coupling with 2-bromopyridine catalyzed by Pd(dppf)Cl2 | 70-80°C, 6 hours | High | Molar ratio 1:1-1.5 (boronic acid:2-bromopyridine) |
| 4 | Selective oxidation of methylene to ketone | 70-90°C, 5-10 hours | Moderate to high | Oxidants: tert-butyl hydroperoxide/iodine or cerium(IV) oxide |
| 5 | Deprotection of MEM group using titanium tetrachloride in dichloromethane | Room temperature | High | Clean removal of protecting group |
| 6 | Amination and catalytic rearrangement with 2-bromoisobutyramide under alkaline conditions | Sodium hydroxide or other bases | High | Final product formation |
This multistep synthesis emphasizes mild reaction conditions, environmentally friendly solvents, and high yields suitable for industrial production.
Reaction Conditions and Optimization
- Solvents: Aprotic solvents such as acetonitrile, dimethylformamide, dimethyl sulfoxide, dichloromethane, or tetrahydrofuran are preferred for different steps due to their stability and solubility properties.
- Catalysts: Palladium-based catalysts like [1,1'-bis(diphenylphosphino)ferrocene] palladium dichloride are effective for coupling reactions.
- Temperature: Most reactions proceed efficiently between 25°C and 90°C, avoiding extreme conditions.
- Protecting Groups: The MEM group is used to protect hydroxyl functionalities during intermediate steps and is removed under mild acidic conditions.
Data Summary Table of Key Preparation Steps
| Step | Reagents/Reactants | Catalyst/Conditions | Temperature (°C) | Time (h) | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Phenol Protection | 4-bromo-2-bromomethylphenol + MEMCl | Triethylamine, CH2Cl2 | 25 | 6 | 99.4 | High purity, easy workup |
| Boronic Acid Formation | Protected bromomethyl compound + trimethyl borate | Mg chips, THF reflux | 60-80 | 15-24 | 72.7 | Requires careful pH adjustment |
| Suzuki Coupling | Boronic acid + 2-bromopyridine | Pd(dppf)Cl2, base | 70-80 | 6 | High | Efficient C-C bond formation |
| Oxidation | Coupled product + oxidant | TBHP/I2 or CeO2 | 70-90 | 5-10 | Moderate to high | Selective methylene oxidation |
| Deprotection | Protected ketone intermediate | TiCl4, CH2Cl2 | RT | - | High | Clean MEM removal |
| Amination | Intermediate + 2-bromoisobutyramide | NaOH or base | RT | - | High | Final product formation |
Research Findings and Industrial Relevance
- The described synthetic route avoids hazardous reagents such as n-butyllithium and extreme low temperatures, enhancing safety and scalability.
- The use of conventional industrial solvents and catalysts facilitates large-scale production with minimal environmental impact.
- The method demonstrates high atom economy and yields, with straightforward purification steps.
- The synthetic strategy is adaptable to related pyridinyl compounds with different substituents, indicating broad applicability.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromo-4-methyl-2-pyridinyl)(methyl)amino]-1-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine atom, yielding a de-brominated derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-[(5-Bromo-4-methyl-2-pyridinyl)(methyl)amino]acetaldehyde or 2-[(5-Bromo-4-methyl-2-pyridinyl)(methyl)amino]acetic acid.
Reduction: Formation of 2-[(4-Methyl-2-pyridinyl)(methyl)amino]-1-ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 2-[(5-Bromo-4-methyl-2-pyridinyl)(methyl)amino]-1-ethanol has garnered attention in various scientific domains, particularly in medicinal chemistry and pharmacology. This article delves into its applications, synthesizing insights from diverse scholarly sources while ensuring a comprehensive understanding of its significance.
Medicinal Chemistry
The compound has been explored for its potential in drug development, particularly as a scaffold for designing new therapeutic agents. Research indicates that derivatives of pyridine exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties. The brominated pyridine derivatives have shown promise in inhibiting certain enzymes and receptors involved in disease processes.
Antimicrobial Activity
Studies have reported that similar compounds possess antimicrobial properties. The presence of the bromine atom may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways, making it a candidate for developing new antibiotics or antifungal agents.
Neuropharmacology
Research has indicated that compounds with similar structures can interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders. The methylamino group may facilitate interactions with receptors in the central nervous system, warranting further investigation into its psychoactive properties.
Synthesis of Novel Compounds
The synthesis of this compound serves as a precursor for creating more complex molecules. Its reactivity allows chemists to modify its structure to develop analogs with enhanced efficacy or reduced toxicity.
Case Study 1: Development of Anticancer Agents
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyridine derivatives, including variations of this compound. These compounds were tested against various cancer cell lines, showing significant cytotoxicity and promising selectivity towards tumor cells compared to normal cells .
Case Study 2: Antimicrobial Efficacy
A research article highlighted the antimicrobial testing of brominated pyridine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings suggested that modifications to the core structure could enhance antibacterial activity, positioning these compounds as potential candidates for antibiotic development .
Case Study 3: Neuroactive Properties
A recent investigation into the neuropharmacological effects of similar compounds demonstrated their ability to modulate neurotransmitter release. The study indicated that compounds like this compound could influence serotonin and dopamine pathways, suggesting therapeutic potential in mood disorders .
Mechanism of Action
The mechanism of action of 2-[(5-Bromo-4-methyl-2-pyridinyl)(methyl)amino]-1-ethanol involves its interaction with specific molecular targets and pathways. The brominated pyridine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s ethanol moiety may also play a role in its binding affinity and overall biological activity.
Comparison with Similar Compounds
Table 1: Comparison of Pyridine-Based Amino Alcohols
| Compound Name | Substituents on Pyridine Ring | Amino-Alcohol Chain | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Differences |
|---|---|---|---|---|---|---|
| 2-[(5-Bromo-4-methyl-2-pyridinyl)(methyl)amino]-1-ethanol | 5-Bromo, 4-methyl | Methylamino-ethanol | C₈H₁₁BrN₂O | 231.10 | 1219982-86-1 | Reference compound |
| 2-[(5-Bromo-2-pyridinyl)(methyl)amino]-1-ethanol | 5-Bromo | Methylamino-ethanol | C₈H₁₁BrN₂O | 231.10 | 24255-95-6 | Lacks 4-methyl group |
| 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol | 5-Bromo, 3-methyl | Amino-ethanol | C₈H₁₁BrN₂O | 231.10 | 1219982-77-0 | Amino (not methylamino) group; 3-methyl substitution |
| 3-[(5-Bromo-2-pyridinyl)amino]-1-propanol | 5-Bromo | Amino-propanol | C₈H₁₁BrN₂O | 231.10 | 1036563-47-9 | Longer carbon chain (propanol) |
| 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-(methyl)amino]-1-ethanol | 3-Chloro, 5-CF₃ | Methylamino-ethanol | C₉H₁₀ClF₃N₂O | 278.64 | 263387-09-3 | Chloro and trifluoromethyl substituents |
Key Observations :
- Substituent Position : The position of methyl groups (e.g., 3- vs. 4-methyl) significantly impacts steric and electronic properties. For example, the 4-methyl group in the reference compound may enhance lipophilicity compared to the 3-methyl analog .
- Amino vs. Methylamino: The presence of a methyl group on the nitrogen (methylamino) increases steric bulk and may alter hydrogen-bonding capacity compared to the unsubstituted amino group .
Physicochemical Properties
Limited experimental data are available, but molecular weight and substituent effects can be extrapolated:
- Lipophilicity: The 4-methyl and bromine substituents in the reference compound likely increase logP compared to non-methylated analogs, enhancing membrane permeability .
- Solubility: The ethanol side chain improves aqueous solubility relative to purely aromatic pyridines. Piperazinyl derivatives (e.g., 2-[4-(5-Bromo-4-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol) exhibit higher molecular weights (300.21 g/mol) and may display altered solubility profiles due to the piperazine ring .
Biological Activity
2-[(5-Bromo-4-methyl-2-pyridinyl)(methyl)amino]-1-ethanol, commonly referred to as a pyridine derivative, has garnered attention for its potential biological activities. This compound, with the molecular formula , is noted for its structural features that may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a bromine atom and a methyl group attached to a pyridine ring, which may play significant roles in its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Properties : Some studies suggest that derivatives of pyridine compounds possess antimicrobial effects. The presence of halogens like bromine can enhance the potency against certain pathogens.
- Antiparasitic Activity : The compound's structural characteristics may contribute to its efficacy against parasitic diseases. For instance, related compounds have shown activity against Leishmania species, indicating potential for similar effects in this derivative.
Antimicrobial Activity
A study examining the antimicrobial properties of pyridine derivatives found that modifications at the 4-position of the pyridine ring significantly affected antibacterial activity. The introduction of a bromo group at this position enhanced the compound's ability to inhibit bacterial growth, particularly against Gram-positive bacteria .
Antiparasitic Activity
In research focused on antiparasitic agents, derivatives containing a pyridine ring have demonstrated competitive inhibition against enzymes critical for the survival of Leishmania species. For example, compounds with similar structures were tested against LmPTR1 and exhibited IC50 values ranging from 22 to 309 μM, suggesting that this compound could exhibit comparable efficacy .
Data Table: Biological Activity Comparison
The proposed mechanisms of action for compounds similar to this compound include:
- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes in parasites, disrupting their metabolic pathways.
- Membrane Permeability : The ability to penetrate cell membranes is critical for antimicrobial activity; structural features such as bromine substitution may enhance this property.
- Radical Formation : Certain groups within the molecule could facilitate the formation of free radicals that damage nucleic acids and proteins in pathogens.
Q & A
Q. What are the optimal synthesis routes for 2-[(5-Bromo-4-methyl-2-pyridinyl)(methyl)amino]-1-ethanol, and how are yields optimized?
- Methodological Answer : A two-step synthesis is commonly employed.
- Step 1 : React 5-bromo-4-methyl-2-pyridinylmethylamine with 2-bromoethanol in the presence of triethylamine (TEA) as a base in toluene at 100°C for 2 hours. This achieves nucleophilic substitution with a yield of ~88% .
- Step 2 : Purify the crude product using recrystallization in acetic acid with sulfuryl chloride (SOCl₂) to remove impurities, yielding 88% pure product .
- Key Variables : Temperature control (±5°C) and stoichiometric ratios (1:1 amine:alkylating agent) are critical for reproducibility.
Table 1 : Comparative Synthesis Conditions
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Bromoethanol, TEA | Toluene | 100 | 88 |
| 2 | SOCl₂, Acetic Acid | Ethyl Acetate | 0–25 | 88 |
Q. How can TLC and crystallization be utilized to purify intermediates during synthesis?
- Methodological Answer :
- TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) as the mobile phase. Spotting crude reaction mixtures allows tracking of reaction completion (Rf ~0.5 for the product) .
- Crystallization : After acidification (HCl), the product is precipitated over crushed ice and recrystallized from ethanol. This removes unreacted starting materials and byproducts .
Q. What spectroscopic methods confirm the structural identity of the compound?
- Methodological Answer :
- 1H NMR : Look for characteristic peaks: δ 2.3–2.5 ppm (methyl group on pyridine), δ 3.4–3.6 ppm (N-methyl), and δ 4.1–4.3 ppm (ethanol -CH₂) .
- IR Spectroscopy : Stretching at ~3350 cm⁻¹ (O-H), 1600–1650 cm⁻¹ (C=N pyridine) .
- Mass Spectrometry : Molecular ion peak at m/z ~260 (M+H⁺) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction yields during scale-up?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states. For example, ICReDD’s approach combines computational screening with experimental validation to identify optimal solvent systems (e.g., toluene vs. DMF) and catalyst interactions .
- Case Study : In , scaling the reaction from 17 g to 50 g required adjusting solvent volume (from 381 mL to 1.1 L) to maintain heat distribution. Computational fluid dynamics (CFD) simulations can predict such thermal gradients .
Q. How does the bromine substituent influence biological activity in cancer research?
- Methodological Answer :
- Mechanistic Insight : The bromine atom enhances electrophilicity, enabling covalent binding to cysteine residues in kinases (e.g., EGFR). This disrupts ATP-binding pockets, as seen in structurally similar brominated pyridines .
- Comparative Studies : Replace bromine with chlorine or methyl groups to assess potency changes. For example, bromine’s larger atomic radius improves steric hindrance, reducing off-target effects .
Q. What strategies mitigate byproduct formation during alkylation of the pyridine ring?
- Methodological Answer :
- Byproduct Analysis : Common byproducts include di-alkylated amines (due to excess alkylating agent) or hydrolysis products (from residual water).
- Mitigation :
- Use anhydrous solvents (e.g., toluene dried over MgSO₄) .
- Employ slow addition of 2-bromoethanol to control exothermicity .
- Monitor pH (maintain >9 with TEA) to suppress hydrolysis .
Data Contradiction Analysis
Q. Why do reported yields vary between 80–90% in similar syntheses?
- Methodological Answer :
- Root Cause : Variations arise from differences in purification techniques. For example, uses SOCl₂ for recrystallization, while relies on column chromatography.
- Resolution : Validate purity via HPLC (C18 column, acetonitrile/water gradient) to compare methods. ’s recrystallization achieves 96% purity, whereas column chromatography () may introduce solvent residues .
Research Design Recommendations
-
Table 2 : Key Parameters for Experimental Design
Parameter Optimal Range Risk Factors Reaction Temperature 95–105°C Exothermic runaway Solvent Polarity Low (toluene) Hydrolysis at high pH Stoichiometry 1:1 amine:alkylating agent Di-alkylation
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
